N-Deshydroxyethyl Dasatinib

准备方法

合成路线和反应条件: N-脱羟乙基达沙替尼是通过达沙替尼的代谢过程合成的。 主要的合成路线涉及从达沙替尼中去除羟乙基,从而形成N-脱羟乙基达沙替尼 .

工业生产方法: N-脱羟乙基达沙替尼的工业生产通常涉及使用高效液相色谱 (HPLC) 从达沙替尼的代谢产物中分离和纯化该化合物 . 该过程需要对反应条件进行精确控制,以确保最终产品的纯度和收率。

化学反应分析

反应类型: N-脱羟乙基达沙替尼经历各种化学反应,包括:

氧化: 这种反应涉及添加氧气或去除氢气,通常使用过氧化氢或高锰酸钾等氧化剂。

还原: 这种反应涉及添加氢气或去除氧气,通常使用硼氢化钠或氢化铝锂等还原剂。

常用试剂和条件:

氧化: 过氧化氢,高锰酸钾。

还原: 硼氢化钠,氢化铝锂。

取代: 卤素,亲核试剂。

形成的主要产物: 从这些反应中形成的主要产物取决于所使用的特定试剂和条件。 例如,氧化可能导致形成N-氧化衍生物,而还原可能产生完全还原的胺衍生物 .

科学研究应用

N-脱羟乙基达沙替尼具有广泛的科学研究应用,包括:

作用机制

N-脱羟乙基达沙替尼通过抑制多种酪氨酸激酶发挥作用,包括BCR-ABL、SRC家族激酶和血小板衍生生长因子受体激酶 . 这些激酶的抑制破坏了参与细胞生长、增殖和存活的细胞信号通路,从而抑制癌细胞生长 .

分子靶点和途径:

BCR-ABL: 具有组成型酪氨酸激酶活性的融合蛋白,常见于慢性髓性白血病。

SRC家族激酶: 一组参与调节各种细胞过程的非受体酪氨酸激酶。

血小板衍生生长因子受体激酶: 在细胞生长和发育中起关键作用的受体.

相似化合物的比较

N-脱羟乙基达沙替尼在同时抑制多种酪氨酸激酶方面的能力是独一无二的,使其成为一种有效的抗癌剂。类似的化合物包括:

达沙替尼: 母体化合物,也是一种具有类似靶点的多激酶抑制剂。

伊马替尼: 另一种用于治疗慢性髓性白血病的酪氨酸激酶抑制剂,但其靶点谱不同。

独特性: N-脱羟乙基达沙替尼通过与凋亡蛋白抑制剂配体结合形成SNIPER(特异性和非遗传性IAP依赖性蛋白擦除器)分子来降解ABL的能力使其有别于其他类似化合物 .

生物活性

N-Deshydroxyethyl Dasatinib is a significant metabolite of Dasatinib, a potent multi-kinase inhibitor primarily used in the treatment of chronic myeloid leukemia (CML) and other malignancies. Understanding the biological activity of this compound is crucial for optimizing therapeutic strategies and managing potential side effects.

Overview of Dasatinib and Its Metabolite

Dasatinib, approved in 2006, inhibits BCR-ABL, Src family kinases, and platelet-derived growth factor receptor kinases. Its efficacy against imatinib-resistant CML has made it a cornerstone in hematological oncology. This compound is formed via metabolic pathways primarily involving cytochrome P450 enzymes, notably CYP3A4, which also inactivate Dasatinib itself .

This compound retains some biological activity similar to its parent compound. It acts by inhibiting key signaling pathways that are critical for cancer cell proliferation and survival. The inhibition of Src family kinases (SFKs) and B-cell receptor signaling pathways is particularly noteworthy:

- Inhibition of SFKs : this compound effectively inhibits the phosphorylation of SFKs, which are involved in various cellular processes including proliferation, differentiation, and survival .

- Impact on Cell Cycle : Studies indicate that treatment with Dasatinib leads to cell cycle arrest in the G0/G1 phase, reducing viable cell numbers in certain leukemia cell lines . This effect may also extend to its metabolite.

Pharmacokinetics

The pharmacokinetic profile of this compound has been assessed through various studies:

| Parameter | Value |

|---|---|

| Half-life | Approximately 3–5 hours |

| Peak Plasma Concentration | Varies based on dosage |

| Bioavailability | Moderate (affected by food) |

The metabolite's concentration can be influenced by factors such as liver function and concurrent medications that affect CYP3A4 activity .

Case Studies and Clinical Findings

Recent studies have explored the implications of this compound in clinical settings:

- Combination Therapy : In trials combining Dasatinib with methotrexate for treating Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL), this compound was monitored as a significant active metabolite. The combination showed enhanced efficacy compared to monotherapy .

- Toxicity Profiles : The metabolite has been implicated in various side effects associated with Dasatinib therapy, including hepatotoxicity and immune-mediated reactions. Reports indicate cases of acute hepatitis linked to Dasatinib use, emphasizing the need for monitoring liver function during treatment .

Research Findings

Research has highlighted several critical findings regarding the biological activity of this compound:

- Cell Viability Assays : Experiments demonstrated that both Dasatinib and its metabolite reduce cell viability in a dose-dependent manner across various leukemia cell lines, suggesting a similar mechanism of action .

- Apoptotic Pathways : Unlike typical apoptotic triggers, the death induced by these compounds appears to involve non-apoptotic mechanisms, as evidenced by limited caspase activation in treated cells .

属性

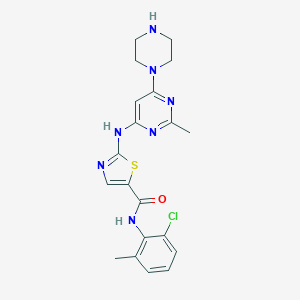

IUPAC Name |

N-(2-chloro-6-methylphenyl)-2-[(2-methyl-6-piperazin-1-ylpyrimidin-4-yl)amino]-1,3-thiazole-5-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22ClN7OS/c1-12-4-3-5-14(21)18(12)27-19(29)15-11-23-20(30-15)26-16-10-17(25-13(2)24-16)28-8-6-22-7-9-28/h3-5,10-11,22H,6-9H2,1-2H3,(H,27,29)(H,23,24,25,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOBZFFWLHXORTB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)Cl)NC(=O)C2=CN=C(S2)NC3=CC(=NC(=N3)C)N4CCNCC4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22ClN7OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60470341 | |

| Record name | N-Deshydroxyethyl Dasatinib | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60470341 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

444.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

910297-51-7 | |

| Record name | N-Deshydroxyethyl dasatinib | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0910297517 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Deshydroxyethyl Dasatinib | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60470341 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-DESHYDROXYETHYL DASATINIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/38T0L9673E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of developing an analytical method for the simultaneous determination of Methotrexate, Dasatinib, and N-Deshydroxyethyl Dasatinib in biological samples?

A1: Developing a sensitive and specific analytical method for the simultaneous quantification of Methotrexate, Dasatinib, and its active metabolite, this compound, is crucial for several reasons. Firstly, it is essential for conducting pharmacokinetic studies, as demonstrated in the research paper titled "Simultaneous Determination of Methotrexate, Dasatinib and its Active Metabolite N- Deshydroxyethyl Dasatinib in Rat Plasma by LC-MS/MS: Method Validation and Application to Pharmacokinetic Study" []. This study utilized such a method to investigate how these compounds are absorbed, distributed, metabolized, and excreted in a biological system. This information is vital for understanding the drug's behavior within the body. Secondly, the development and validation of this method enable the monitoring of therapeutic drug levels in patients undergoing combination therapy with Methotrexate and Dasatinib, ensuring appropriate dosage and minimizing potential toxicity. This is particularly important for patients with Philadelphia chromosome-positive and/or Bcr-Abl-positive acute lymphoblastic leukemia, as combination therapies are being investigated for this condition [].

Q2: What analytical techniques have been employed to quantify this compound and related compounds in biological matrices?

A2: The research paper "Simultaneous Determination of Methotrexate, Dasatinib and its Active Metabolite N- Deshydroxyethyl Dasatinib in Rat Plasma by LC-MS/MS: Method Validation and Application to Pharmacokinetic Study" [] describes the utilization of a highly sensitive and selective technique called liquid chromatography-electrospray ionization tandem mass spectrometry (HPLC-ESI-MS/MS) for the simultaneous quantification of Methotrexate, Dasatinib, and this compound in rat plasma samples. This technique involves the separation of analytes based on their interaction with a reverse-phase C18 column, followed by their ionization and detection based on their mass-to-charge ratio. The method demonstrated excellent sensitivity, with a lower limit of quantitation of 1 ng/mL for all analytes.

Q3: What types of impurities are typically found during the synthesis of Dasatinib, and what methods are used to identify and quantify them?

A3: The synthesis of Dasatinib can result in various process-related impurities. The research paper "Novel HPLC Method for Determination of Process Related Impurities of Dasatinib Drug Substance" [] highlights several impurities, including the key starting material (KSM-01: 2-Amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide), intermediate compounds like DAS-01 (N-(2-Chloro-6-methylphenyl)-2-[(6-chloro-2-methyl-4-pyrimidinyl)amino]-5 thiazole carboxamide) and its dimer, N-Oxide Dasatinib, this compound, and the dimer of Dasatinib drug substance. To ensure the purity and safety of the final drug product, it's crucial to identify and quantify these impurities. The study describes a novel reverse-phase high-performance liquid chromatography (RP-HPLC) method utilizing an Inertsil ODS 3V column for the separation and quantification of these specific impurities in Dasatinib drug substance [].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。